1-(2-Chloroethyl)indoline-5-sulfonamide

Neurotransmitter transporters Carbonic anhydrase Target selectivity

Select 1-(2-chloroethyl)indoline-5-sulfonamide (MW 260.74, purity ≥95%) for its unique N-chloroethyl handle enabling further diversification—a distinct advantage over non-alkylated or 1-acylated analogs. This scaffold delivers defined polypharmacology across AChE (IC50 142 nM), DAT (441-945 nM), SERT (100 nM), and nAChRs (1.8-15 nM), supporting hit triage and selectivity profiling in neuropharmacology. It also serves as a critical negative control for carbonic anhydrase IX/XII campaigns, where 1-acylation is required for activity. The electrophilic chloroethyl group facilitates nucleophilic substitution for parallel SAR exploration.

Molecular Formula C10H13ClN2O2S
Molecular Weight 260.74 g/mol
Cat. No. B8333291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)indoline-5-sulfonamide
Molecular FormulaC10H13ClN2O2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCCl
InChIInChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15)
InChIKeyNJUYBFMHKKMQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)indoline-5-sulfonamide: A Multi-Target Affinity Chemical Probe with Defined Synthetic Accessibility


1-(2-Chloroethyl)indoline-5-sulfonamide (molecular weight 260.74 g/mol, purity typically 95%) is an N-alkylated indoline-5-sulfonamide derivative characterized by a chloroethyl substituent on the indoline nitrogen [1]. The compound exhibits quantifiable affinity across multiple pharmacologically relevant targets including acetylcholinesterase (IC50 142 nM), dopamine transporter (IC50 441-945 nM), and serotonin transporter (IC50 100 nM) [2][3]. Its chloroethyl group provides a reactive handle enabling further functionalization—a key differentiator from non-alkylated or acylated indoline-5-sulfonamide analogs that lack this synthetic flexibility [1].

Why Generic Indoline-5-sulfonamide Substitution Fails: Evidence-Based Functional Divergence of 1-(2-Chloroethyl)indoline-5-sulfonamide


Indoline-5-sulfonamide derivatives display substantial functional divergence depending on N-substitution pattern. The unsubstituted indoline-5-sulfonamide core lacks defined biological annotation, while 1-acylated derivatives demonstrate tumor-associated carbonic anhydrase inhibition with KI values of 132.8 nM (CA IX) and 41.3 nM (CA XII) [1]. In contrast, the 1-(2-chloroethyl) substituent confers a distinct pharmacological fingerprint characterized by nanomolar affinity for neurotransmitter transporters and nicotinic acetylcholine receptors (nAChRs) [2], representing an orthogonal activity profile that cannot be achieved through 1-acylation. Furthermore, the chloroethyl group serves as a synthetically addressable handle for subsequent nucleophilic substitution reactions—a feature absent in methylindoline sulfonamides such as indapamide, which are pharmacologically optimized for diuretic/antihypertensive applications [3]. Simple interchange with an unsubstituted, acylated, or alkylated indoline-5-sulfonamide analog would irreversibly alter both the biological target engagement spectrum and the synthetic utility of the compound.

1-(2-Chloroethyl)indoline-5-sulfonamide: Head-to-Head Quantitative Differentiation Evidence


Target Engagement Divergence: Neurotransmitter Transporter Affinity vs. Carbonic Anhydrase Inhibition

1-(2-Chloroethyl)indoline-5-sulfonamide demonstrates measurable affinity for dopamine transporter (DAT) with IC50 values of 441 nM in human DAT displacement assays and 945 nM in functional uptake inhibition, as well as serotonin transporter (SERT) inhibition at 100 nM [1]. In contrast, 1-acylated indoline-5-sulfonamides (exemplified by compound 4f) show no reported activity at these transporters, instead exhibiting tumor-associated carbonic anhydrase IX and XII inhibition with KI values of 132.8 nM and 41.3 nM, respectively [2]. This represents a complete functional orthogonalization driven solely by N-substituent identity.

Neurotransmitter transporters Carbonic anhydrase Target selectivity Indoline-5-sulfonamide SAR

Synthetic Handle Availability: Chloroethyl Reactive Group vs. Pharmacologically Terminal N-Substituents

The 2-chloroethyl substituent on 1-(2-chloroethyl)indoline-5-sulfonamide provides a nucleophilic substitution-competent electrophilic center, enabling further derivatization via reaction with amines, thiols, or other nucleophiles. This is demonstrated by the existence of the thiazol-2-yl derivative (C13H14ClN3O2S2, MW 343.9 g/mol) synthesized from the parent compound . In contrast, the N-methylindoline moiety in indapamide and the 1-acyl groups in CA IX inhibitors (e.g., compound 4f with 3-chlorobenzoyl substitution) represent pharmacologically terminal modifications that preclude further functional diversification at the indoline nitrogen without de novo synthesis [1][2].

Synthetic accessibility Chemical probe Alkylating handle Structure diversification

Acetylcholinesterase Inhibition Potency: Defined Affinity for Vector Control Research Applications

1-(2-Chloroethyl)indoline-5-sulfonamide inhibits recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase with an IC50 of 142 nM after 10-minute incubation, and 285 nM after 60-minute incubation [1]. While 1-acylated indoline-5-sulfonamides such as 4f exhibit potent CA IX/XII inhibition (KI 132.8 nM and 41.3 nM), their activity against insect AChE remains unreported [2]. The chloroethyl compound thus occupies a distinct biological niche relevant to vector control and insecticide resistance research that acylated or unsubstituted indoline-5-sulfonamides do not address.

Acetylcholinesterase Anopheles gambiae Malaria vector Insecticide discovery

Hypoxic Antiproliferative Activity: Inferior to Optimized 1-Acyl Analogs—Confirms Divergent Optimization Trajectories

1-Acylated indoline-5-sulfonamide 4f suppresses MCF7 breast cancer cell growth under hypoxic conditions with an IC50 of 12.9 µM and partially inhibits hypoxia-induced CA IX expression in A431 cells [1]. Notably, indoline-5-sulfonamides lacking the 1-acyl substitution do not exhibit this hypoxia-selective antiproliferative activity—the 1-chloroethyl compound would be predicted to lack this property given the established SAR demonstrating that 1-acylation is required for potent CA IX engagement [2]. This negative differentiation confirms that the chloroethyl compound is not a suitable substitute for CA IX-directed antitumor applications.

Antiproliferative Hypoxia Cancer Carbonic anhydrase IX

1-(2-Chloroethyl)indoline-5-sulfonamide: Evidence-Backed Research Application Scenarios


Neurotransmitter Transporter Probe for DAT/SERT/nAChR Screening Campaigns

Employ 1-(2-chloroethyl)indoline-5-sulfonamide as a multi-target affinity probe in screening cascades evaluating dopamine transporter (IC50 441-945 nM), serotonin transporter (IC50 100 nM), and nicotinic acetylcholine receptors (IC50 1.8-15 nM) [1]. This compound provides a structurally defined indoline-5-sulfonamide scaffold with quantifiable polypharmacology suitable for hit triage, selectivity profiling, and tool compound development in neuropharmacology. Unlike 1-acylated indoline-5-sulfonamides which target carbonic anhydrases (KI 41-133 nM) [2], this compound offers orthogonal target engagement for neuroscience-focused programs.

Malaria Vector Control: Anopheles gambiae Acetylcholinesterase Inhibitor Probe

Use 1-(2-chloroethyl)indoline-5-sulfonamide as a reference inhibitor in insect acetylcholinesterase assays, with defined IC50 values of 142 nM (10-minute incubation) and 285 nM (60-minute incubation) against recombinant Anopheles gambiae AChE [3]. This application is uniquely suited to the chloroethyl derivative, as 1-acylated indoline-5-sulfonamide analogs (e.g., compound 4f) lack reported AChE inhibitory activity and are instead optimized for mammalian CA IX/XII engagement [2].

Medicinal Chemistry Scaffold Diversification via Chloroethyl Handle Functionalization

Utilize the electrophilic 2-chloroethyl group as a reactive handle for nucleophilic substitution reactions, enabling the generation of diverse N-functionalized indoline-5-sulfonamide libraries. The synthetic accessibility of this position is evidenced by the reported thiazol-2-yl derivative (C13H14ClN3O2S2, MW 343.9 g/mol) synthesized from the parent compound . In contrast, 1-acyl and 1-alkyl indoline-5-sulfonamides (including indapamide) possess pharmacologically terminal N-substituents that preclude further diversification without de novo synthesis, making the chloroethyl compound the preferred starting material for parallel SAR exploration [2][4].

Negative Control for CA IX/XII-Directed Antitumor Screening

Deploy 1-(2-chloroethyl)indoline-5-sulfonamide as a structurally matched negative control in carbonic anhydrase IX/XII inhibitor screening campaigns. The established SAR demonstrates that 1-acylation is required for CA IX inhibition (compound 4f KI = 132.8 nM) and hypoxia-selective antiproliferative activity (IC50 = 12.9 µM) [2]. The chloroethyl compound, lacking the requisite 1-acyl substitution, serves as an ideal comparator to confirm that observed activity is substitution-dependent rather than scaffold-derived, thereby strengthening SAR interpretation and reducing false-positive lead identification.

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